molecular formula C23H26N2O4S B4544247 6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid

6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No. B4544247
M. Wt: 426.5 g/mol
InChI Key: KFTQTTPLRJRESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multistep reactions, starting from simpler molecules. For compounds similar to our molecule of interest, methodologies like cyclization reactions, Michael addition, and Claisen condensation are crucial. For instance, cyclization of specific ethyl cyanoacetate derivatives in concentrated sulfuric acid affords carboxylic acids that can be further modified into various derivatives, demonstrating the importance of cyclization in synthesizing complex cyclohexene structures (Wilamowski et al., 1995). Similarly, methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids indicate the relevance of substituent variation and functional group interconversion in the synthesis of thienyl compounds (Santilli et al., 1971).

Molecular Structure Analysis

The molecular structure of complex organic molecules is crucial for understanding their reactivity and physical properties. Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in elucidating the structures of cyclohexene derivatives and similar compounds. For instance, the study of butyl and glycosyl (2-arylamino-4,4-dimethyl-6-oxocyclohex-1-ene)carbodithioates showcases the structural diversity achievable within the cyclohexene framework and highlights the impact of substituents on the molecular conformation (El Ashry et al., 2011).

Chemical Reactions and Properties

The reactivity of a compound like "6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid" is shaped by its functional groups. Reactions such as nucleophilic substitution, electrophilic addition, and cycloaddition are common. The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids through a three-component condensation reaction demonstrates the compound's versatility in forming heterocyclic structures, which is a valuable attribute for developing pharmacologically active molecules (Marandi, 2018).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. For example, the synthesis and characterization of cyclohexene derivatives reveal how structural modifications can alter these properties to suit specific applications (Feng et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability, are pivotal for the compound's applications. Studies on the synthesis and intramolecular azo coupling of diazopyrrole-2-carboxylates to form benzo and hetero [c]-fused structures highlight the compound's potential for creating complex and stable heterocyclic rings, which are common motifs in pharmaceutical agents (Galenko et al., 2016).

properties

IUPAC Name

6-[[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-3-16-14(2)30-22(19(16)21(27)24-13-15-9-5-4-6-10-15)25-20(26)17-11-7-8-12-18(17)23(28)29/h4-10,17-18H,3,11-13H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTQTTPLRJRESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NCC2=CC=CC=C2)NC(=O)C3CC=CCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.